molecular formula C15H24ClN B13633659 Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride

Cat. No.: B13633659
M. Wt: 253.81 g/mol
InChI Key: BKOSJFXECFMHSA-UHFFFAOYSA-N
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Description

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C15H24ClN It is a derivative of methanamine, where the amine group is attached to a cyclopentyl ring substituted with a 3-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with 3-(Propan-2-yl)phenyl Group: The cyclopentyl ring is then substituted with a 3-(propan-2-yl)phenyl group using Friedel-Crafts alkylation or similar reactions.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl[4-(propan-2-yl)phenyl]methanamine: A similar compound with a different position of the propan-2-yl group.

    Cyclopentyl[3-(methyl)phenyl]methanamine: A compound with a methyl group instead of a propan-2-yl group.

Uniqueness

Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H24ClN

Molecular Weight

253.81 g/mol

IUPAC Name

cyclopentyl-(3-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C15H23N.ClH/c1-11(2)13-8-5-9-14(10-13)15(16)12-6-3-4-7-12;/h5,8-12,15H,3-4,6-7,16H2,1-2H3;1H

InChI Key

BKOSJFXECFMHSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2CCCC2)N.Cl

Origin of Product

United States

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